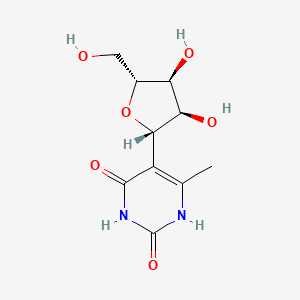
4-((2,5-Dichlorophenyl)azo)-3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2,5-Dichlorophenyl)azo)-3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This particular compound is notable for its vibrant color and is used in various applications, including dyeing textiles and as a pigment in inks and paints.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,5-Dichlorophenyl)azo)-3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide typically involves a diazotization reaction followed by azo coupling. The process can be summarized as follows:
Diazotization: The starting material, 2,5-dichloroaniline, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Azo Coupling: The diazonium salt is then coupled with 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide under basic conditions to form the azo dye.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products efficiently.
Chemical Reactions Analysis
Types of Reactions
4-((2,5-Dichlorophenyl)azo)-3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond and formation of corresponding nitro and chloro derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of nitro and chloro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of sulfonated or nitrated derivatives.
Scientific Research Applications
4-((2,5-Dichlorophenyl)azo)-3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a model compound in studies of azo dye synthesis and degradation.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and cellular components.
Medicine: Explored for its potential use in diagnostic assays and as a therapeutic agent in certain conditions.
Industry: Widely used as a dye in textiles, inks, and paints due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 4-((2,5-Dichlorophenyl)azo)-3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide involves its interaction with molecular targets such as enzymes and cellular components. The azo group can undergo reduction in biological systems, leading to the formation of amines which can interact with various biomolecules. The compound’s effects are mediated through these interactions, which can influence cellular processes and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
- 4-((2,4-Dichlorophenyl)azo)-3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide
- 4-((2,5-Dichlorophenyl)azo)-3-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide
- 4-((2,5-Dichlorophenyl)azo)-3-hydroxy-N-(3-methylphenyl)naphthalene-2-carboxamide
Uniqueness
4-((2,5-Dichlorophenyl)azo)-3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide is unique due to the specific positioning of the nitro and chloro groups, which influence its chemical reactivity and color properties. The presence of both electron-withdrawing groups (nitro and chloro) on the aromatic rings enhances its stability and makes it distinct from other similar compounds.
Properties
CAS No. |
84029-83-4 |
|---|---|
Molecular Formula |
C23H14Cl2N4O4 |
Molecular Weight |
481.3 g/mol |
IUPAC Name |
4-[(2,5-dichlorophenyl)diazenyl]-3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C23H14Cl2N4O4/c24-14-8-9-19(25)20(11-14)27-28-21-17-7-2-1-4-13(17)10-18(22(21)30)23(31)26-15-5-3-6-16(12-15)29(32)33/h1-12,30H,(H,26,31) |
InChI Key |
CICZEPSFMHEEHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2N=NC3=C(C=CC(=C3)Cl)Cl)O)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


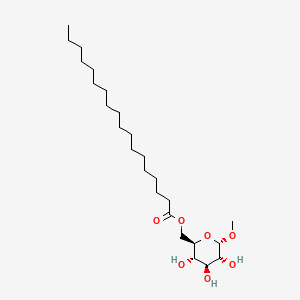
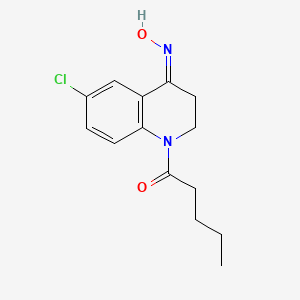
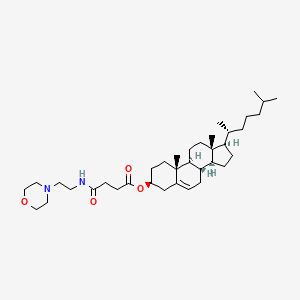

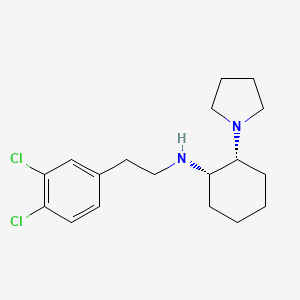
![2,2-Dimethylpropane-1,3-diol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one](/img/structure/B12751163.png)


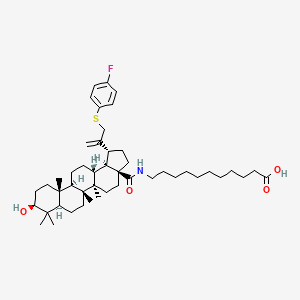
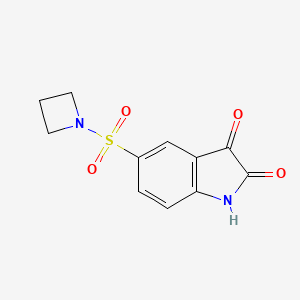
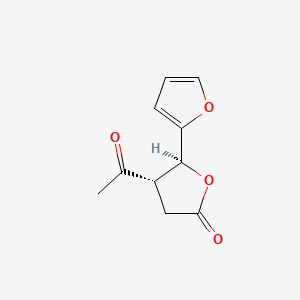
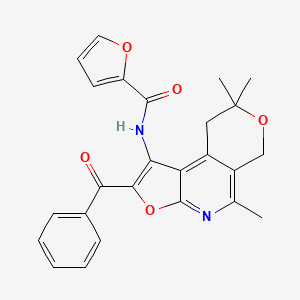
![Acetamide, N-[1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]-](/img/structure/B12751211.png)
